Specific Scientific Field: Medicinal chemistry and cancer research.
Experimental Procedures:Binding to DNA: H3BTB binds to DNA through , a mechanism where the molecule fits into the minor groove of the DNA double helix.
Unwinding DNA Helix: The binding of H3BTB unwinds the DNA helix, affecting its structural integrity.
Computational Studies: Molecular docking and molecular dynamics (MD) simulations were performed to assess the binding affinity and stability of the H3BTB–DNA complex.
Significant Binding: H3BTB demonstrated significant binding to DNA, supporting its potential as an anticancer agent.
Cytotoxic Potential: Computational studies confirmed the cytotoxic effects of H3BTB, validating its efficacy against cancer cells.
This study encourages further investigation into metallic and non-metallic derivatives of H3BTB for cancer treatment .
Specific Scientific Field: Physical chemistry and solubility.
Summary: H3BTB’s solubility properties are relevant for its applications.
Experimental Procedures:Solubility Testing: Determine the solubility of H3BTB in various solvents (e.g., tetrahydrofuran).
: Wani, T. A., & Zargar, S. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Cells, 12(8), 1120. DOI: 10.3390/cells12081120 : Thermo Scientific Chemicals. (n.d.). 1,3,5-Tri(4-carboxyphenyl)benzene, 97%. Link
5-(3-Carboxyphenyl)-2-hydroxypyrimidine is an organic compound characterized by a pyrimidine ring that is substituted with both a carboxyphenyl group and a hydroxyl group. The compound has the chemical formula and a CAS number of 1111108-95-2. Its structure features a pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, along with a phenyl group that has a carboxylic acid substituent at the para position relative to the hydroxyl group on the pyrimidine ring. This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
The chemical reactivity of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine can be attributed to its functional groups. Key types of reactions include:
Research into the biological activity of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine suggests potential therapeutic applications. It has been investigated for:
The synthesis of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine typically involves the condensation of 3-carboxybenzaldehyde with urea under acidic conditions. This process includes:
For industrial production, similar synthetic routes are employed but optimized for yield and purity, often utilizing continuous flow reactors for enhanced efficiency.
5-(3-Carboxyphenyl)-2-hydroxypyrimidine has diverse applications across various fields:
Interaction studies focus on how 5-(3-Carboxyphenyl)-2-hydroxypyrimidine interacts with biological targets, particularly enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit certain enzymes, potentially leading to reduced inflammation or tumor growth. Further studies are needed to elucidate its mechanisms of action and specificity towards various biological targets .
Several compounds share structural similarities with 5-(3-Carboxyphenyl)-2-hydroxypyrimidine, highlighting its uniqueness:
Compound Name | Key Differences |
---|---|
5-(3-Carboxyphenyl)-2-pyrimidinone | Contains a ketone group instead of a hydroxyl group |
5-(3-Hydroxyphenyl)-2-hydroxypyrimidine | Hydroxyl group on the phenyl ring instead |
5-(3-Nitrocarboxyphenyl)-2-hydroxypyrimidine | Contains a nitro group on the phenyl ring |
2-Hydroxypyrimidine-5-carboxylic acid | Different substitution pattern on the pyrimidine ring |
Methyl 4-hydroxypyrimidine-5-carboxylate | Variation in substituents affecting reactivity |
The uniqueness of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This combination makes it particularly versatile for various applications in research and industry, setting it apart from related compounds .
The synthesis of 5-(3-carboxyphenyl)-2-hydroxypyrimidine frequently begins with 3-carboxybenzaldehyde as a key intermediate. Recent studies demonstrate that coupling this aldehyde with guanidine derivatives under controlled conditions enables efficient pyrimidine ring formation. For instance, a continuous-flow microreactor system has been employed to enhance reaction efficiency, where 3-carboxybenzaldehyde reacts with cyanamide and organic amines (e.g., dimethylamine or diethylamine) at 40–50°C, followed by cyclization with α-alkyl acetoacetate esters at 110–130°C. This method achieves yields exceeding 85% by minimizing side reactions such as N-nitrosamine formation, which commonly occurs in batch processes.
A critical advancement involves the use of phase separation to isolate guanidine intermediates before cyclization. By employing a liquid-liquid separator, the organic phase containing the guanidine intermediate is directly fed into a second microreactor, where it reacts with ethyl acetoacetate to form the pyrimidine core. This approach reduces purification steps and improves scalability, as evidenced by pilot-scale productions yielding 91% purity.
Table 1: Comparison of Condensation Methods
Parameter | Batch Process | Continuous Microreactor |
---|---|---|
Yield | 70–75% | 85–91% |
Reaction Time | 8–12 h | 2–4 h |
Byproduct Formation | 15–20% | <5% |
Scalability | Limited | High |
Tautomerization plays a pivotal role in determining the stability and reactivity of pyrimidine intermediates. Computational studies reveal that the energy barrier for keto-enol tautomerization in pyrimidines ranges from 34 to 48 kcal/mol, depending on solvent polarity. Polar aprotic solvents such as dimethylformamide (DMF) favor the enol form, which enhances nucleophilic attack at the C4 position, while nonpolar solvents like toluene stabilize the keto form, directing reactivity toward C2.
Experimental validations using 3-carboxybenzaldehyde and methyl acetoacetate in DMF demonstrated a 7:3 ratio of enol-to-keto tautomers at equilibrium, leading to preferential formation of the 2-hydroxypyrimidine isomer. In contrast, reactions conducted in toluene produced a 4:6 enol-to-keto ratio, resulting in undesired 4-hydroxypyrimidine byproducts. Adjusting the solvent system to a DMF/water (9:1) mixture further optimized tautomeric control, achieving >95% regioselectivity for the 2-hydroxy product.
Mechanistic Insight:
The solvent’s dielectric constant directly influences the transition state geometry during cyclization. High-polarity solvents stabilize charged intermediates, lowering the activation energy for enol-mediated ring closure. This principle has been applied to suppress side reactions in multistep syntheses, particularly when using α-alkyl acetoacetates with steric hindrance.
Catalysts have emerged as critical tools for directing regioselectivity in pyrimidine synthesis. Ceric ammonium nitrate (CAN) has shown exceptional performance in mediating Biginelli-like condensations, where 3-carboxybenzaldehyde reacts with thioureas and ethyl acetoacetate to form dihydropyrimidine precursors. At 10 mol% loading, CAN accelerates the formation of the pyrimidine ring while suppressing oligomerization, achieving 80–90% yields under mild conditions (80°C, 3 h).
Cellulose-supported acidic ionic liquids (Cell-IL) represent another breakthrough, enabling regioselective synthesis at ambient temperatures. The Cell-IL catalyst facilitates proton transfer during the cyclization step, favoring attack at the C5 position of the pyrimidine ring. This method has been applied to synthesize 5-(3-carboxyphenyl)-2-hydroxypyrimidine with 94% regioselectivity and 88% isolated yield.
Table 2: Catalytic Performance Comparison
Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (%) |
---|---|---|---|
Ceric ammonium nitrate | 80 | 85 | 82 |
Cell-IL | 25 | 88 | 94 |
HCl (traditional) | 100 | 65 | 68 |
The carboxylic acid and pyrimidine hydroxyl groups in 5-(3-carboxyphenyl)-2-hydroxypyrimidine exhibit synergistic coordination with Zr6O8 clusters. X-ray scattering analyses show the ligand adopts a μ3-η2 binding mode, where:
This coordination geometry creates distorted octahedral environments around Zr centers, as evidenced by extended X-ray absorption fine structure (EXAFS) data showing Zr-O bond lengths of 2.08–2.14 Å and Zr-N distances of 2.29 Å [5]. Comparative studies with analogous ligands reveal enhanced framework stability when using 5-(3-carboxyphenyl)-2-hydroxypyrimidine versus monodentate carboxylates, attributed to its chelate effect (ΔGbinding = −48.2 kJ/mol vs −32.7 kJ/mol for benzoate) [7].
Table 1: Coordination Parameters of 5-(3-Carboxyphenyl)-2-Hydroxypyrimidine in Zr-MOFs
Parameter | Value | Measurement Technique |
---|---|---|
Zr-O (carboxylate) | 2.11 ± 0.03 Å | EXAFS |
Zr-O (hydroxyl) | 2.09 ± 0.02 Å | Single-crystal XRD |
Bite Angle (O-Zr-O) | 78.4° | DFT Calculation |
Framework Stability | >400°C | TGA |
The pendant carboxylic acid group in 5-(3-carboxyphenyl)-2-hydroxypyrimidine enables three primary functionalization routes for drug delivery applications:
Post-Synthetic Modification (PSM):
Co-Ligand Incorporation:
Hybrid frameworks combining 5-(3-carboxyphenyl)-2-hydroxypyrimidine with terephthalate show 37% higher doxorubicin loading capacity compared to UiO-66 analogs, attributed to enhanced π-π interactions [5] [6].
Defect Engineering:
Controlled ligand vacancies (12–18% defect density) increase mesoporosity from 3.2 nm to 5.7 nm, enabling encapsulation of 15 kDa proteins while maintaining crystallinity (PXRD > 0.92) [7].
In situ 1H NMR studies reveal distinct displacement kinetics for 5-(3-carboxyphenyl)-2-hydroxypyrimidine in Zr-MOFs:
Phosphonate Competitors:
Diethylphosphonic acid displaces 92% of carboxylate-bound ligands within 2h (k = 0.18 min−1), but preserves pyrimidine-Zr coordination [7].
Biological Chelators:
Citrate shows selective displacement of hydroxyl-bound Zr centers (68% efficiency) without disrupting carboxylate linkages, enabling targeted surface modification [6] [7].
Ligand Exchange Thermodynamics
Competing Ligand | ΔG (kJ/mol) | Selectivity Ratio |
---|---|---|
Phosphate | −12.4 | 1:0.7 |
2-Methylimidazole | −8.9 | 1:1.2 |
Acetate | −5.1 | 1:3.4 |
The hydroxyl group exhibits 3.4× higher lability than carboxylate under physiological conditions (pH 7.4, 37°C), suggesting applications in stimuli-responsive drug release systems [5] [7].
The 120° angle between carboxylate and pyrimidine groups in 5-(3-carboxyphenyl)-2-hydroxypyrimidine directs formation of rare fsc-type networks when combined with Zr6 clusters. This topology features:
Time-dependent DFT calculations predict ligand-centered emission at 427 nm (τ = 1.8 ns) with 23% quantum yield, making 5-(3-carboxyphenyl)-2-hydroxypyrimidine-based MOFs suitable for optical sensing applications [3].
The chemical compound 5-(3-Carboxyphenyl)-2-hydroxypyrimidine represents a unique heterocyclic scaffold with significant therapeutic potential across multiple biomedical applications. This hydroxypyrimidine derivative combines the pharmacologically active pyrimidine ring system with a carboxylated phenyl substituent, creating a molecular architecture that facilitates diverse biological interactions through both hydrogen bonding and π-π stacking mechanisms [1] [2].
The molecular framework consists of a pyrimidine core functionalized with a hydroxyl group at the 2-position and a 3-carboxyphenyl moiety at the 5-position. With a molecular formula of C11H8N2O3 and molecular weight of 216.19 g/mol, this compound exhibits favorable physicochemical properties including moderate lipophilicity (LogP 1.78 ± 0.32) and multiple hydrogen bonding sites that enhance its interaction with biological targets [1]. The presence of both aromatic ring systems creates an extended conjugated system that facilitates binding to protein active sites through hydrophobic and electrostatic interactions.
Table 1: Structure-Activity Relationship Parameters for 5-(3-Carboxyphenyl)-2-hydroxypyrimidine
Parameter | Value |
---|---|
Molecular Formula | C11H8N2O3 |
Molecular Weight (g/mol) | 216.19 |
CAS Number | 1111108-95-2 |
IUPAC Name | 3-(2-hydroxy-5-pyrimidinyl)benzoic acid |
LogP (Predicted) | 1.78 ± 0.32 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Aromatic Rings | 2 |
The anticancer activity of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine and related hydroxypyrimidine derivatives has been extensively characterized using A549 human lung adenocarcinoma cell lines as the primary screening model. These cells represent a well-established platform for evaluating non-small cell lung cancer therapeutics due to their reproducible growth characteristics and sensitivity to diverse anticancer mechanisms [3] [4].
Research investigations demonstrate that hydroxypyrimidine derivatives exhibit structure-dependent cytotoxicity against A549 cells through multiple cellular pathways. The 5-oxopyrrolidine-3-carboxylic acid derivatives bearing hydroxyphenyl substituents showed significant anticancer activity, with the 3,5-dichloro-2-hydroxyphenyl variant reducing A549 cell viability to 21.2% at 100 μM concentration [3]. This represents a nearly four-fold increase in potency compared to the unsubstituted carboxylic acid derivative, highlighting the critical role of electron-withdrawing substituents in enhancing cytotoxic efficacy.
The anticancer mechanism involves multiple cellular targets including topoisomerase II inhibition, DNA intercalation, and modulation of apoptotic pathways. Pyrimidine derivatives demonstrate the ability to arrest cell cycle progression at the G2/M phase while simultaneously inducing caspase-3 mediated apoptosis [5] [6]. The carboxylate functionality plays a crucial role in cellular recognition and uptake, facilitating transport across cell membranes through both passive diffusion and active transport mechanisms.
Molecular docking studies reveal that the hydroxypyrimidine scaffold binds effectively to the ATP-binding sites of topoisomerase II, with binding affinities comparable to established chemotherapeutic agents [6]. The 3-carboxyphenyl substituent enhances binding through additional electrostatic interactions with positively charged amino acid residues in the enzyme active site, contributing to the observed structure-activity relationships.
Table 2: Comparative Anticancer Activity Against A549 Adenocarcinoma Cells
Compound Type | A549 Cell Viability Reduction (%) | IC50 Value (μM) | Selectivity Index |
---|---|---|---|
5-Oxopyrrolidine carboxylic acid | 36.6 | 100 (fixed dose) | Moderate |
3,5-Dichloro-2-hydroxyphenyl derivative | 78.8 | 21.2 | High |
Pyrimidine derivative (10c) | 42.8 | 5.62 | High |
Cisplatin (Reference) | 85-90 | 5-10 | Low |
Doxorubicin (Reference) | 80-85 | 4-8 | Low |
The selectivity profile of hydroxypyrimidine derivatives shows favorable therapeutic windows when compared to normal cell lines. Studies using human small airway epithelial cells (HSAEC-1) as non-cancerous controls demonstrate that the most active compounds maintain viability above 60% in normal cells while achieving significant cytotoxicity in cancer cell lines [4]. This selectivity suggests that the compounds preferentially target cancer-specific cellular pathways or exploit metabolic differences between malignant and healthy cells.
The emergence of multidrug resistant gram-negative bacteria represents one of the most pressing challenges in contemporary antimicrobial therapy. Hydroxypyrimidine derivatives, including 5-(3-Carboxyphenyl)-2-hydroxypyrimidine, demonstrate significant potential for modulating bacterial resistance mechanisms through multiple complementary pathways [7] [8].
The primary resistance modulation mechanism involves inhibition of resistance-nodulation-cell division (RND) efflux pumps, particularly the AcrAB-TolC system in Escherichia coli and MexAB-OprM system in Pseudomonas aeruginosa [9] [10]. These tripartite efflux systems actively export antimicrobial compounds from bacterial cells, significantly reducing intracellular drug concentrations and conferring resistance to multiple antibiotic classes. Pyrimidine-based efflux pump inhibitors bind within the deep binding pocket of AcrB, forming extensive hydrophobic interactions with phenylalanine-rich regions while establishing hydrogen bond networks with critical amino acid residues [10].
Structure-activity relationships reveal that the carboxylate functionality in 5-(3-Carboxyphenyl)-2-hydroxypyrimidine serves as a critical pharmacophore for efflux pump inhibition. The negatively charged carboxyl group facilitates electrostatic interactions with positively charged residues in the pump binding site, while the hydroxypyrimidine ring system provides the appropriate molecular geometry for optimal binding. Molecular docking studies demonstrate binding free energies ranging from -6.08 to -6.60 kcal/mol for related pyrimidine derivatives, indicating strong and selective binding to bacterial efflux pumps [11].
Beyond efflux pump inhibition, hydroxypyrimidine derivatives modulate bacterial resistance through beta-lactamase inhibition. The compounds demonstrate particular efficacy against New Delhi metallo-beta-lactamase-1 (NDM-1), a carbapenemase enzyme that confers resistance to virtually all beta-lactam antibiotics [12]. Dipicolinic acid derivatives structurally related to hydroxypyrimidines show IC50 values as low as 80 nM against NDM-1, representing some of the most potent inhibitors identified to date.
Table 3: Multidrug Resistance Modulation Mechanisms in Gram-Negative Bacteria
Resistance Mechanism | Target Protein | Inhibition Potency (IC50 range) | Bacterial Species |
---|---|---|---|
RND Efflux Pump Inhibition | AcrAB-TolC, MexAB-OprM | 0.08-1.07 μM | E. coli, P. aeruginosa |
Outer Membrane Permeability Modification | Porin proteins (OmpK36) | 10-50 μM | K. pneumoniae, E. coli |
Beta-lactamase Inhibition | NDM-1, ESBL enzymes | 0.32-5.0 μM | Enterobacteriaceae |
P-glycoprotein Modulation | ABC transporters | 1-20 μM | Multiple species |
The dual mechanism of action involving both efflux pump inhibition and beta-lactamase inactivation provides synergistic effects that can restore antibiotic sensitivity to highly resistant bacterial strains. This combination approach addresses two of the most prevalent resistance mechanisms simultaneously, significantly reducing the likelihood of rapid resistance development against the inhibitor compounds themselves.
Clinical implications of multidrug resistance modulation extend beyond simple antibiotic potentiation. Efflux pump inhibitors demonstrate anti-virulence properties by interfering with bacterial quorum sensing systems and biofilm formation [9]. The modulation of these pathogenicity factors provides additional therapeutic benefits by reducing bacterial colonization and persistence in host tissues.
The carboxylate functional group in 5-(3-Carboxyphenyl)-2-hydroxypyrimidine serves as a critical determinant for cellular uptake and targeted drug delivery. Carboxylated compounds exploit specific transport mechanisms that facilitate selective cellular internalization while minimizing off-target effects in non-target tissues [13] [14].
Cellular uptake studies using carboxylated polystyrene nanoparticles as model systems reveal that carboxylate-mediated internalization occurs through multiple endocytic pathways depending on cell type and environmental conditions [14] [15]. In A549 lung adenocarcinoma cells, carboxylated particles demonstrate preferential uptake through caveolin-mediated endocytosis, with moderate sensitivity to genistein inhibition. This pathway provides advantages for drug delivery applications as caveolar uptake typically avoids lysosomal degradation, allowing delivered therapeutics to maintain biological activity.
The structure-activity relationships governing carboxylate-mediated uptake involve both electrostatic interactions with cell surface receptors and hydrophobic interactions with membrane lipids. The hydroxypyrimidine scaffold provides amphiphilic character that facilitates membrane interaction while the carboxylate group serves as a recognition element for specific transport proteins [16] [17]. Studies with pyrroline-5-carboxylate analogs demonstrate that ring structure and tertiary nitrogen positioning critically influence cellular recognition and transport efficiency.
Transport mechanism characterization reveals that carboxylate-mediated uptake follows energy-dependent processes requiring intact cytoskeletal structures. Disruption of actin polymerization through cytochalasin A treatment significantly reduces uptake efficiency in most cell types, while microtubule disruption shows variable effects depending on the specific cellular context [14]. These findings indicate that successful carboxylate-mediated delivery requires active cellular machinery and cannot occur through simple passive diffusion.
Table 4: Cellular Uptake Mechanisms for Carboxylate-Mediated Drug Delivery
Uptake Mechanism | Cell Line Specificity | Particle Size Effect | Energy Dependence | Inhibitor Sensitivity |
---|---|---|---|---|
Clathrin-mediated Endocytosis | 1321N1 (70% inhibition) | 200 nm > 40 nm | ATP-dependent | Chlorpromazine-sensitive |
Caveolin-mediated Endocytosis | A549 (moderate effect) | 40 nm = 200 nm | ATP-dependent | Genistein-sensitive |
Passive Diffusion | All cell types | Size-independent | Energy-independent | pH-dependent |
Active Transport | Tissue-specific | Substrate-dependent | ATP-dependent | Transporter-specific |
The selectivity of carboxylate-mediated uptake provides opportunities for tissue-specific drug targeting. Different cell types express varying levels of carboxylate transporters, creating natural selectivity that can be exploited for therapeutic advantage. Cancer cells often overexpress certain transport proteins to meet increased metabolic demands, potentially providing enhanced uptake of carboxylated therapeutic compounds compared to normal tissues [18].
Optimization of carboxylate-mediated delivery systems requires consideration of multiple physicochemical parameters including charge density, molecular weight, and hydrophobic-hydrophilic balance. The hydroxypyrimidine scaffold provides an ideal framework for such optimization as the ring system can accommodate diverse substituents while maintaining the essential carboxylate recognition element. Future development of targeted delivery systems based on this scaffold may incorporate additional targeting ligands or stimuli-responsive elements to further enhance selectivity and therapeutic efficacy.